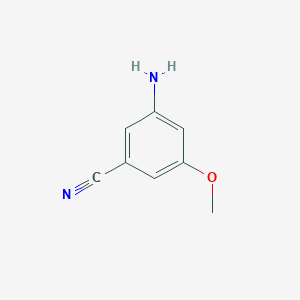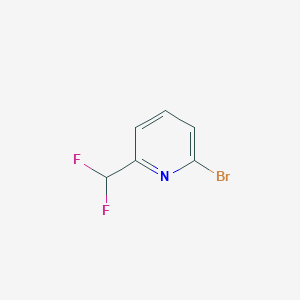
2-Bromo-6-(difluoromethyl)pyridine
Übersicht
Beschreibung
2-Bromo-6-(difluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Density Functional Theory Studies
Research involving similar pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, focuses on their spectroscopic characterization using techniques like FT-IR and NMR spectroscopy. Density Functional Theory (DFT) is applied to explore the molecular structure and vibrational frequencies. These compounds also show potential in nonlinear optical properties and antimicrobial activities (Vural & Kara, 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of pyridine derivatives such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have been investigated using single-crystal X-ray diffraction. This study focuses on molecular geometry in the solid state and intermolecular interactions within the crystal packing (Rodi et al., 2013).
Synthesis of Pyridine Derivatives
Syntheses involving pyridyllithium reagents, including 6-bromo-2-lithiopyridine, have been explored to create new 2,6-disubstituted pyridine derivatives. These syntheses utilize various reactions such as metal-halogen exchange, highlighting the versatility of pyridine derivatives in organic synthesis (Parks, Wagner, & Holm, 1973).
Ligand Synthesis for Metal Complexes
Studies on ligands like [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine demonstrate the synthesis and application of pyridine-based ligands in forming metal complexes. Such research often explores the coordination modes and electrochemical properties of these complexes (Benhamou et al., 2011).
Applications in Corrosion Inhibition
Pyridine derivatives are used in corrosion inhibition studies. For instance, a pyridine derivative's adsorption and inhibitory effects on mild steel corrosion in acidic media have been explored, demonstrating the compound's protective properties and potential applications in material science (Saady et al., 2020).
Safety and Hazards
“2-Bromo-6-(difluoromethyl)pyridine” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has a hazard statement of H301 - H315 - H319, indicating that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of fluorinated building blocks , which are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties such as high stability, lipophilicity, and bioavailability .
Mode of Action
As a fluorinated building block, it is likely involved in the formation of carbon-fluorine bonds, which are the strongest single bonds in organic chemistry and are often used to modify the physical, chemical, or biological properties of molecules .
Pharmacokinetics
It is known that fluorinated compounds generally exhibit high bioavailability and stability, which can enhance their pharmacokinetic properties .
Result of Action
As a fluorinated building block, it is likely used to modify the properties of other molecules, potentially enhancing their stability, bioavailability, or biological activity .
Action Environment
The action of 2-Bromo-6-(difluoromethyl)pyridine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of other chemical entities in the environment could potentially interact with this compound and affect its action .
Biochemische Analyse
Biochemical Properties
2-Bromo-6-(difluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules and ligands for transition metals. The presence of bromine and difluoromethyl groups in the pyridine ring influences the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its influence on cell function, including cell signaling pathways, gene expression, and cellular metabolism, is an area of active research. The compound’s unique chemical structure suggests potential interactions with cellular components that could impact these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and difluoromethyl groups in the pyridine ring can influence the reactivity and electronic properties of the molecule, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are critical factors. The compound’s stability at different temperatures and conditions, as well as its long-term effects on cellular function observed in in vitro or in vivo studies, are important considerations. The compound is known to be stable under standard storage conditions, but detailed studies on its temporal effects are needed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization and the resulting effects on its activity or function is essential for elucidating its biochemical roles .
Eigenschaften
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435653 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-91-8 | |
| Record name | 2-bromo-6-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 872365-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
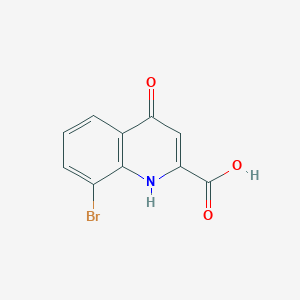




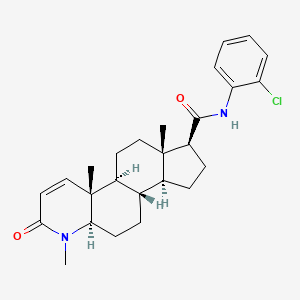

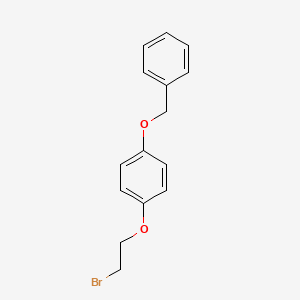
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)

